11-Oxo fluticasone propionate-d3
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Overview
Description
11-Oxo fluticasone propionate-d3 is a synthetic glucocorticoid receptor agonist. It is a deuterated form of 11-Oxo fluticasone propionate, which is used in various research applications due to its anti-inflammatory and immunosuppressive properties . The compound is characterized by its molecular formula C25H26D3F3O5S and a molecular weight of 501.57 .
Preparation Methods
The synthetic route typically starts with the preparation of the parent compound, fluticasone propionate, followed by the selective introduction of deuterium atoms at specific positions . Industrial production methods often involve the use of advanced techniques such as solid-phase extraction and high-performance liquid chromatography to ensure the purity and yield of the final product .
Chemical Reactions Analysis
11-Oxo fluticasone propionate-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
11-Oxo fluticasone propionate-d3 is widely used in scientific research due to its anti-inflammatory and immunosuppressive properties. It is commonly used in studies related to asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory conditions . In addition, it is used in pharmacokinetic studies to understand the metabolism and distribution of fluticasone propionate in the body . The compound is also employed in the development of new therapeutic agents targeting glucocorticoid receptors .
Mechanism of Action
The mechanism of action of 11-Oxo fluticasone propionate-d3 involves the activation of glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of various genes involved in the inflammatory response . This leads to the inhibition of pro-inflammatory cytokines and the suppression of immune cell activity . The molecular targets and pathways involved include the inhibition of cytosolic phospholipase A2 and the subsequent reduction in the synthesis of inflammatory mediators such as prostaglandins and leukotrienes .
Comparison with Similar Compounds
11-Oxo fluticasone propionate-d3 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and prolong its half-life in the body . Similar compounds include fluticasone propionate, fluticasone furoate, and other glucocorticoid receptor agonists . Compared to these compounds, this compound offers improved pharmacokinetic properties, making it a valuable tool in research and therapeutic applications .
Properties
Molecular Formula |
C25H29F3O5S |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
[(6S,8S,9R,10S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] 3,3,3-trideuteriopropanoate |
InChI |
InChI=1S/C25H29F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18H,5,8,10-12H2,1-4H3/t13-,15+,16+,18+,22+,23+,24+,25+/m1/s1/i1D3 |
InChI Key |
RGGLGWLQXMGICO-MUYMGEMFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(CC(=O)[C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)C)C)C(=O)SCF |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CC(C4=CC(=O)C=CC43C)F)F)C)C)C(=O)SCF |
Origin of Product |
United States |
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